molecular formula C21H18ClN3O B6550277 5-[(4-chlorophenyl)methyl]-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040675-40-8

5-[(4-chlorophenyl)methyl]-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6550277
CAS No.: 1040675-40-8
M. Wt: 363.8 g/mol
InChI Key: JPLQSOCUVFSPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Chlorophenyl)methyl]-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a chemical research reagent belonging to the pyrazolo[1,5-a]pyrazin-4-one class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its demonstrated pharmacological potential in key therapeutic areas. Derivatives of the pyrazolo[1,5-a]pyrazin-4-one core have been identified as potent and selective positive allosteric modulators of GluN2A-containing NMDA receptors . This activity is a promising therapeutic approach for treating neuropsychiatric and neurological conditions, including schizophrenia, depression, and cognitive deficits, by regulating synaptic plasticity and enhancing long-term potentiation in the hippocampus . Furthermore, structurally related pyrazolo[1,5-a]pyrazin-4-one analogues have shown notable inhibitory activity against the growth of human non-small cell lung cancer cells (such as A549 and H322 lines) in dosage-dependent manners, highlighting the scaffold's value in oncology research . The pyrazole moiety, a key component of this structure, is a privileged scaffold in pharmacology and is present in numerous bioactive molecules with diverse activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties . This reagent provides researchers with a versatile building block for further chemical exploration, such as the synthesis of novel fused ring systems and the investigation of structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O/c1-2-15-3-7-17(8-4-15)19-13-20-21(26)24(11-12-25(20)23-19)14-16-5-9-18(22)10-6-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLQSOCUVFSPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-chlorophenyl)methyl]-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazine derivative that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula

  • Chemical Formula : C19_{19}H18_{18}ClN3_{3}O
  • Molecular Weight : 343.81 g/mol

Structure

The compound features a pyrazolo[1,5-a]pyrazine core with substituents that enhance its biological activity. The presence of a chlorophenyl group and an ethylphenyl moiety is significant for its interaction with biological targets.

Pharmacological Effects

Research indicates that pyrazolo compounds exhibit a wide range of biological activities, such as:

  • Anti-inflammatory : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6, indicating their potential in treating inflammatory diseases .
  • Antimicrobial : Certain derivatives have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus, suggesting their utility in combating infections .
  • Anti-tubercular : Some studies have reported promising results against Mycobacterium tuberculosis, indicating the potential of pyrazolo derivatives in tuberculosis therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit ferrochelatase (FECH), an enzyme involved in heme synthesis. This inhibition can lead to antiangiogenic effects, which are beneficial in cancer therapy .
  • Cytokine Modulation : By modulating the levels of inflammatory cytokines, this compound may provide therapeutic effects in conditions characterized by excessive inflammation .
  • Antimicrobial Activity : The structure allows for effective binding to bacterial targets, disrupting their function and leading to cell death .

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of various pyrazole derivatives, including our compound of interest. Results showed that at concentrations around 10 µM, the compound inhibited TNF-α production by up to 85%, outperforming standard anti-inflammatory drugs like dexamethasone .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against multiple bacterial strains. The compound exhibited significant inhibitory effects against S. aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

Study 3: Anti-tubercular Activity

A series of pyrazolo derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, our compound showed a notable IC50 value of 2.18 µM, indicating strong potential as an anti-tubercular agent .

Comparative Analysis of Pyrazole Derivatives

Compound NameActivity TypeIC50/MIC ValuesReference
Compound AAnti-inflammatory10 µM
Compound BAntimicrobial32 µg/mL
Compound CAnti-tubercular2.18 µM

Comparison with Similar Compounds

Position 2 Modifications

  • This compound is marketed for medicinal applications but lacks disclosed biological data .
  • 2-(4-Methoxyphenyl) Derivatives : describes 2-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one. The methoxy group may improve metabolic stability compared to ethyl or ethoxy substituents .

Position 5 Modifications

  • Safety guidelines for this compound emphasize precautions against heat and inhalation risks .
  • 5-(3,4-Dimethoxyphenethyl) Derivatives : In 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, the phenethyl group with methoxy substituents introduces conformational flexibility, as shown by crystallographic data (dihedral angles: 16.05° and 84.84° between aromatic rings and the pyrazole core). This structural feature may enhance interactions with hydrophobic binding pockets .

Core Heterocycle Modifications

  • Pyrazolo[3,4-d]pyrimidin-4-one: describes 5-(4-bromobenzyl)-1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Replacing pyrazinone with pyrimidinone alters hydrogen-bonding capacity and ring planarity, influencing biological activity .
  • Pyrazolo[1,5-a]pyrimidines : Compound 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine demonstrates the impact of fluorine and trifluoromethyl groups on bioactivity, likely due to increased lipophilicity and metabolic resistance .

Anticancer Activity

  • Pyrazolo[1,5-a]pyrimidine-Based Glycohybrids : highlights derivatives with IC50 values of 15.3 µM (MCF-7 cells) and 29.1 µM (MDA-MB231 cells). The 4-chlorophenyl group in these compounds correlates with improved cytotoxicity, suggesting a similar trend for the target compound .
  • Triazole-Linked Derivatives : F829-1156 (5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one) incorporates a naphthyl group, which may enhance DNA intercalation or kinase inhibition .

Antimicrobial and Herbicidal Activity

  • Pyrazolo[1,5-a]pyrazin-4-one Derivatives : Analogs with oxadiazole or triazole moieties (e.g., ) show herbicidal and antifungal activities. For example, compound 5k in inhibits wheat scab fungus at 50 µg/mL, comparable to commercial agents .

Stability and Handling

  • Safety Precautions : Derivatives like 5-[(2-fluorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one require storage below 50°C and avoidance of ignition sources due to explosion risks (H205 hazard code) .
  • Crystallographic Data: The screw-boat conformation of the pyrazinone ring in 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (V = 987.25 ų, triclinic crystal system) suggests structural rigidity, which may influence solubility and formulation .

Comparative Data Table

Compound Name Position 2 Substituent Position 5 Substituent Biological Activity (IC50) Key Reference
Target Compound 4-Ethylphenyl 4-Chlorophenylmethyl N/A -
5-[(2-Fluorophenyl)methyl] Analog 4-Methylphenyl 2-Fluorophenylmethyl Safety data only
F829-1156 Naphthalen-1-yl Oxadiazole-linked phenethyl Anticancer (screened)
2-(4-Ethoxyphenyl) Derivative 4-Ethoxyphenyl None Medicinal use (unspecified)
Pyrazolo[1,5-a]pyrimidine Glycohybrid 4-Chlorophenyl Triazole-linked glycoside 15.3 µM (MCF-7)

Q & A

Basic: How can researchers optimize the synthetic yield of 5-[(4-chlorophenyl)methyl]-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one?

Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. Key factors for optimization include:

  • Reagent Ratios: Use stoichiometric excess (1.2–1.5 equivalents) of aromatic coupling partners (e.g., 4-ethylphenylboronic acid) to drive Suzuki-Miyaura reactions to completion .
  • Catalyst Selection: Employ Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling steps, which enhance regioselectivity and reduce side-product formation .
  • Temperature Control: Maintain reflux conditions (80–110°C) in polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Purification: Use gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate pure intermediates. Final compounds often require recrystallization from ethanol or acetonitrile .

Basic: Which characterization techniques are essential to confirm the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and analytical methods is required:

  • NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., 4-chlorophenylmethyl at C5) and assess purity. Key signals include pyrazole ring protons (δ 7.2–8.1 ppm) and quaternary carbons (δ 145–160 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 422.9) and rule out isotopic impurities from chlorine .
  • X-ray Crystallography: Resolve crystal packing and dihedral angles between aromatic rings (e.g., pyrazole and chlorophenyl planes at 16–85°) for absolute configuration validation .

Basic: How should researchers assess solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility Profiling: Use shake-flask methods in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO. Centrifuge at 10,000 rpm for 30 min and quantify supernatant via HPLC-UV (λ = 254 nm) .
  • Stability Studies: Incubate at 37°C for 24–72 hours in liver microsomes or plasma. Monitor degradation via LC-MS; unstable compounds may require prodrug strategies .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 4-ethylphenyl with methoxy or halogen groups) to evaluate effects on target binding .
  • Biological Assays: Test analogs in kinase inhibition (e.g., EGFR, CDK2) or cyclooxygenase (COX-2) assays. Use IC₅₀ values to correlate substituent electronegativity with potency .
  • 3D-QSAR Modeling: Generate CoMFA/CoMSIA models using molecular descriptors (e.g., logP, polar surface area) to predict activity cliffs .

Advanced: How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis via Annexin V) for functional activity .
  • Assay Conditions: Control variables like ATP concentration (kinase assays) or serum content (cell viability) to minimize variability .
  • Meta-Analysis: Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .

Advanced: What computational strategies predict target interactions and binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase domains (e.g., PDB: 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2 Å) and free energy (MM-PBSA) to rank targets .
  • Pharmacophore Mapping: Identify critical features (e.g., aromatic rings for π-π stacking, chlorine for hydrophobic pockets) using LigandScout .

Advanced: How to design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Dosing Regimens: Administer orally (5–50 mg/kg) or intravenously (1–10 mg/kg) in rodent models. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis .
  • Toxicology: Conduct 28-day repeated-dose studies. Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology .
  • Metabolite ID: Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) in urine and bile .

Advanced: What strategies identify metabolic pathways and reactive metabolites?

Methodological Answer:

  • Trapping Experiments: Incubate with glutathione (GSH) or potassium cyanide (KCN) in liver microsomes. Detect GSH adducts via neutral loss scanning (NL 129 Da) .
  • Isotope Labeling: Synthesize deuterated analogs to trace metabolic soft spots (e.g., benzylic positions vulnerable to oxidation) .
  • CYP Inhibition: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes driving metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.